molecular formula C7H12O2S B101265 2-(Ethylthio)ethyl acrylate CAS No. 15205-68-2

2-(Ethylthio)ethyl acrylate

Cat. No.: B101265
CAS No.: 15205-68-2
M. Wt: 160.24 g/mol
InChI Key: AJJCQYIECZAJBB-UHFFFAOYSA-N
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Description

2-(Ethylthio)ethyl acrylate is an acrylate ester characterized by an ethylthio (-S-C₂H₅) functional group attached to the ethyl chain of the acrylate backbone.

Properties

CAS No.

15205-68-2

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

2-ethylsulfanylethyl prop-2-enoate

InChI

InChI=1S/C7H12O2S/c1-3-7(8)9-5-6-10-4-2/h3H,1,4-6H2,2H3

InChI Key

AJJCQYIECZAJBB-UHFFFAOYSA-N

SMILES

CCSCCOC(=O)C=C

Canonical SMILES

CCSCCOC(=O)C=C

Other CAS No.

15205-68-2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Ethylthio)ethyl Acrylate and Structural Analogs

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Solubility in Water Key Applications Safety Considerations
This compound <sup>†</sup> C₇H₁₂O₂S 160.23 ~200–220* Low* Specialty polymers, adhesives Irritant (skin/eyes), polymerizes readily
2-Ethylhexyl acrylate C₁₁H₂₀O₂ 184.28 215–219 <0.1 g/L Soft polymers, adhesives, coatings Irritant (Xi), combustible
2-Hydroxyethyl acrylate C₅H₈O₃ 116.12 205–210 Miscible Hydrogels, coatings, copolymers Skin sensitizer, corrosive
2-(Dimethylamino)ethyl acrylate C₇H₁₃NO₂ 143.18 195–200 Soluble in polar solvents Cationic flocculants, water treatment Combustible, requires closed systems
2-(Perfluorobutyl)ethyl acrylate C₉H₉F₇O₂ 294.16 N/A Hydrophobic Water-repellent coatings, textiles High cost, environmental concerns
2-(Benzothiazolylthio)ethyl acrylate<sup>‡</sup> C₁₂H₁₁ClNO₂S₂ 316.80 N/A Solvent-dependent UV-active materials, sensors Requires handling in non-polar solvents

<sup>†</sup> *Estimated based on structural analogs.
<sup>‡</sup> Example of a sulfur-containing acrylate derivative from .

Reactivity and Polymerization

  • This compound: The ethylthio group (-S-C₂H₅) may enhance electron density at the acrylate double bond, accelerating radical polymerization compared to non-sulfur analogs. Similar sulfur-containing acrylates exhibit thiol-ene click reactivity for crosslinking .
  • 2-Ethylhexyl acrylate: A non-polar, long-chain acrylate with slow polymerization kinetics, often used to impart flexibility in copolymers .
  • 2-Hydroxyethyl acrylate : The hydroxyl group enables hydrogen bonding, making it ideal for hydrophilic polymers and biomedical applications .

Solubility and Compatibility

  • This compound : Likely hydrophobic due to the ethylthio group, similar to 2-ethylhexyl acrylate (<0.1 g/L solubility) .
  • 2-(Perfluorobutyl)ethyl acrylate : Extreme hydrophobicity and chemical resistance from perfluorinated chains, used in high-performance coatings .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(Ethylthio)ethyl acrylate in laboratory settings?

  • Methodological Answer : Implement engineering controls such as closed-system processing and local exhaust ventilation to minimize exposure . Use chemical-resistant gloves (e.g., nitrile or neoprene) meeting JIS T 8116 standards and tight-fitting safety goggles compliant with JIS T 8147 . Ensure labs maintain updated safety data sheets (SDS) and conduct regular hazard training to mitigate risks of skin contact, inhalation, or accidental polymerization .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer : While direct synthesis data is limited, analogous acrylates (e.g., 2-ethylhexyl acrylate) are synthesized via esterification of acrylic acid with alcohols. For this compound, consider reacting 2-(ethylthio)ethanol with acrylic acid using acid catalysts (e.g., sulfuric acid) under controlled dehydration conditions. Monitor reaction efficiency via gas chromatography (GC) and purify via distillation to remove unreacted monomers .

Q. How should researchers classify and store this compound under regulatory frameworks like GHS and REACH?

  • Methodological Answer : Classify the compound per CLP (EC) 1272/2008, focusing on hazards such as skin corrosion, sensitization, or polymerization risks. Store in cool, ventilated areas away from oxidizers and acids. Use inert gas purging to prevent unintended polymerization, and label containers with GHS-compliant hazard pictograms .

Advanced Research Questions

Q. How can copolymerization experiments with this compound be designed to optimize material properties?

  • Methodological Answer : Incorporate this compound into copolymers with acrylic acid, methacrylates, or styrene to enhance flexibility or chemical resistance. Use radical initiators (e.g., AIBN) at 60–80°C and monitor kinetics via real-time Fourier-transform infrared (FTIR) spectroscopy. Adjust monomer ratios systematically (e.g., 10–50 wt%) and characterize thermal stability via thermogravimetric analysis (TGA) .

Q. What analytical techniques resolve structural ambiguities in this compound characterization?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) to confirm the thioether (-S-) and acrylate (-COO-) functional groups. For purity assessment, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Cross-reference phase-change data (e.g., melting points) with differential scanning calorimetry (DSC) to validate crystallinity .

Q. How do reaction conditions influence polymerization kinetics, and how can conflicting literature data be reconciled?

  • Methodological Answer : Polymerization rates are sensitive to initiator concentration and temperature. Conduct controlled experiments with varying initiator levels (0.1–1.0 mol%) and track conversion rates via gravimetric analysis. Address data contradictions by standardizing inhibition methods (e.g., hydroquinone at 200–300 ppm) and reporting oxygen exclusion techniques (e.g., nitrogen sparging) to ensure reproducibility .

Q. What catalytic systems enhance functional group transformations involving this compound?

  • Methodological Answer : Explore TiO₂-based catalysts for potential acrylate-to-nitrile conversions, as demonstrated in ethyl acrylate systems . Optimize reaction parameters (e.g., 150–200°C, 24–48 hours) and characterize products using mass spectrometry (MS). Evaluate catalyst stability via cyclic thermogravimetric analysis (TGA) to assess carbon deposition and regeneration needs .

Data Contradiction Analysis

  • Example : Discrepancies in reported polymerization rates may arise from inconsistent inhibitor use or oxygen contamination. To resolve, standardize inhibitor concentrations (e.g., 4-methoxyphenol at 200 ppm) and document inert gas purging durations in methods .

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